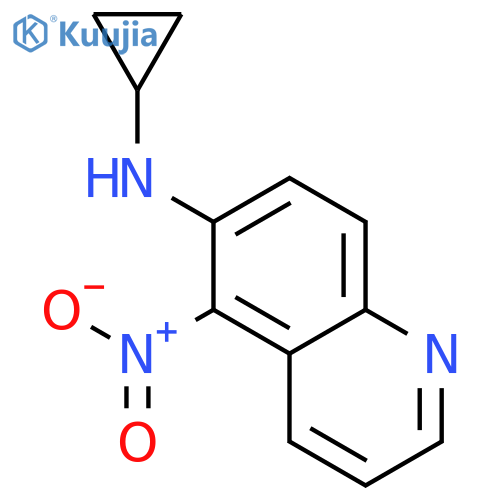

Cas no 1150164-23-0 (6-(Cyclopropylamino)-5-nitroquinoline)

6-(Cyclopropylamino)-5-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- N-Cyclopropyl-5-nitroquinolin-6-amine

- 6-(Cyclopropylamino)-5-nitroquinoline

-

- MDL: MFCD12026014

- インチ: InChI=1S/C12H11N3O2/c16-15(17)12-9-2-1-7-13-10(9)5-6-11(12)14-8-3-4-8/h1-2,5-8,14H,3-4H2

- InChIKey: IMSZYKNXWJNSHR-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=CC=C2N=C1)NC3CC3)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 229.08500

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 70.74000

- LogP: 3.31350

6-(Cyclopropylamino)-5-nitroquinoline セキュリティ情報

6-(Cyclopropylamino)-5-nitroquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Cyclopropylamino)-5-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C986635-250mg |

6-(Cyclopropylamino)-5-nitroquinoline |

1150164-23-0 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | C986635-100mg |

6-(Cyclopropylamino)-5-nitroquinoline |

1150164-23-0 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | C986635-500mg |

6-(Cyclopropylamino)-5-nitroquinoline |

1150164-23-0 | 500mg |

$92.00 | 2023-05-18 | ||

| TRC | C986635-1g |

6-(Cyclopropylamino)-5-nitroquinoline |

1150164-23-0 | 1g |

$133.00 | 2023-05-18 | ||

| Fluorochem | 211387-5g |

N-Cyclopropyl-5-nitroquinolin-6-amine |

1150164-23-0 | 95% | 5g |

£225.00 | 2022-03-01 | |

| abcr | AB272524-5g |

6-(Cyclopropylamino)-5-nitroquinoline, 98%; . |

1150164-23-0 | 98% | 5g |

€348.00 | 2025-02-17 | |

| A2B Chem LLC | AA20097-1g |

6-(Cyclopropylamino)-5-nitroquinoline |

1150164-23-0 | 98% | 1g |

$75.00 | 2024-04-20 | |

| 1PlusChem | 1P000G4H-1g |

6-Quinolinamine, N-cyclopropyl-5-nitro- |

1150164-23-0 | 98% | 1g |

$83.00 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758164-5g |

n-Cyclopropyl-5-nitroquinolin-6-amine |

1150164-23-0 | 98% | 5g |

¥1519.00 | 2024-08-09 | |

| abcr | AB272524-5 g |

6-(Cyclopropylamino)-5-nitroquinoline; 98% |

1150164-23-0 | 5g |

€348.00 | 2023-04-26 |

6-(Cyclopropylamino)-5-nitroquinoline 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

6-(Cyclopropylamino)-5-nitroquinolineに関する追加情報

6-(Cyclopropylamino)-5-nitroquinoline: A Comprehensive Overview

6-(Cyclopropylamino)-5-nitroquinoline (CAS No. 1150164-23-0) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to 6-(Cyclopropylamino)-5-nitroquinoline, providing a comprehensive understanding of its significance in modern scientific research.

The molecular structure of 6-(Cyclopropylamino)-5-nitroquinoline is characterized by a quinoline backbone, which is a bicyclic aromatic system consisting of a benzene ring fused with a pyridine ring. The quinoline moiety is further substituted at the 5-position with a nitro group (-NO₂) and at the 6-position with a cyclopropylamino group (-NH-C₃H₅). These substituents not only influence the compound's physical and chemical properties but also play a crucial role in its biological activity. The nitro group introduces electron-withdrawing effects, enhancing the compound's reactivity, while the cyclopropylamino group contributes to hydrogen bonding capabilities and structural rigidity.

Recent studies have highlighted the potential of 6-(Cyclopropylamino)-5-nitroquinoline as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various pathological processes, such as cancer progression and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against histone deacetylases (HDACs), which are known to play a critical role in epigenetic regulation and cancer development. The cyclopropylamino group was found to be essential for binding to the enzyme's active site, suggesting that structural modifications at this position could further enhance its therapeutic potential.

In addition to its pharmacological applications, 6-(Cyclopropylamino)-5-nitroquinoline has also been investigated for its electronic properties. The quinoline framework is known for its π-conjugated system, which makes it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). A team of scientists from the University of California reported that the introduction of the nitro group significantly improved the charge transport properties of the material, making it a promising candidate for next-generation electronic devices.

The synthesis of 6-(Cyclopropylamino)-5-nitroquinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the nucleophilic substitution of a halogenated quinoline derivative with an amine-containing cyclopropane ring. The nitration step is typically carried out under controlled conditions to ensure selective placement of the nitro group at the 5-position. Researchers have also explored alternative routes, such as microwave-assisted synthesis and continuous-flow chemistry, to optimize reaction yields and reduce production costs.

One of the most exciting developments in recent years is the use of 6-(Cyclopropylamino)-5-nitroquinoline as a building block for constructing supramolecular assemblies. By exploiting its hydrogen bonding capabilities and π-π interactions, scientists have successfully assembled self-healing hydrogels and stimuli-responsive materials. These materials have potential applications in drug delivery systems, tissue engineering, and sensors. A study published in *Nature Communications* demonstrated that hydrogels formed from this compound exhibited excellent biocompatibility and mechanical strength, making them ideal candidates for biomedical applications.

In conclusion, 6-(Cyclopropylamino)-5-nitroquinoline (CAS No. 1150164-23-0) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with advancements in synthetic methods and material science, positions it as a valuable tool in both academic research and industrial development. As researchers continue to explore its properties and potential modifications, we can expect even more innovative applications for this fascinating compound.

1150164-23-0 (6-(Cyclopropylamino)-5-nitroquinoline) 関連製品

- 99601-37-3(6-Ethylamino-5-nitroquinoline)

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)

- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)

- 213382-05-9(2,3-Dichloropropiophenone)

- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)

- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)

- 934687-46-4(4-Isopropyl-6-nitroquinolin-2(1h)-one)

- 2060019-86-3(2-amino-5-fluoro-2-methylpentan-1-ol)

- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)